![molecular formula C7H11NO4S B1303223 Dimethyl 1,3-thiazolane-2,4-dicarboxylate CAS No. 318233-97-5](/img/structure/B1303223.png)
Dimethyl 1,3-thiazolane-2,4-dicarboxylate
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Overview
Description
Dimethyl 1,3-thiazolane-2,4-dicarboxylate is an organic compound commonly utilized as a reagent for the synthesis of various heterocyclic compounds. It has an empirical formula of C7H11NO4S and a molecular weight of 205.23 .
Molecular Structure Analysis
The molecular structure of Dimethyl 1,3-thiazolane-2,4-dicarboxylate is represented by the SMILES stringCOC(=O)C1CSC(N1)C(=O)OC
. This compound belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond. Physical And Chemical Properties Analysis
Dimethyl 1,3-thiazolane-2,4-dicarboxylate is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Heterocyclic Building Blocks
“Dimethyl 1,3-thiazolane-2,4-dicarboxylate” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many fields, including drug discovery, due to their diverse range of biological activities.
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Hydrogenation of Dimethyl Terephthalate
It has been used in the hydrogenation of dimethyl terephthalate (DMT) to dimethyl cyclohexane-1,4-dicarboxylate (DMCD) . This process is significant in the production of certain types of polymers.
Synthesis of 1,3-Thiazolidin-4-Ones
The compound has been involved in the synthesis of 1,3-thiazolidin-4-ones . These are a class of heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Safety and Hazards
properties
IUPAC Name |
dimethyl 1,3-thiazolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-11-6(9)4-3-13-5(8-4)7(10)12-2/h4-5,8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAHPKXSIYXTAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377137 |
Source
|
Record name | dimethyl 1,3-thiazolane-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,3-thiazolane-2,4-dicarboxylate | |
CAS RN |
318233-97-5 |
Source
|
Record name | dimethyl 1,3-thiazolane-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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